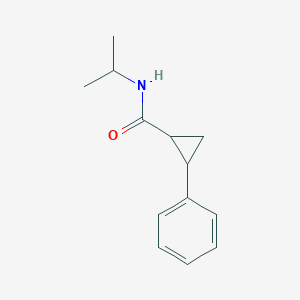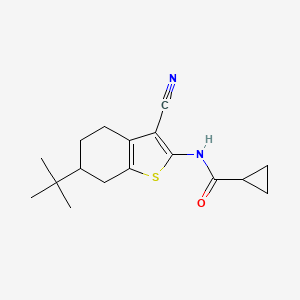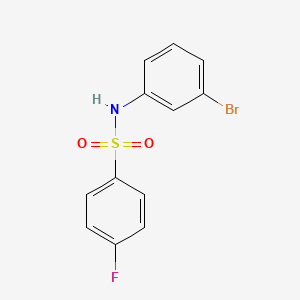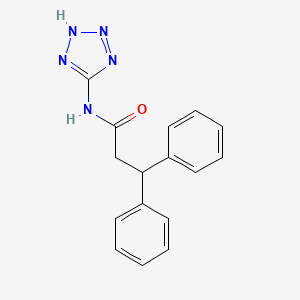
N,N'-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-methylbenzene-1,2-diamine (also known as p-xylylenediamine) with 3-cyclohexylpropanoyl chloride. The reaction proceeds via amide bond formation, resulting in the desired bis-amide product.
Reaction Conditions::- Reactants: 4-methylbenzene-1,2-diamine, 3-cyclohexylpropanoyl chloride
- Solvent: Organic solvent (e.g., dichloromethane)
- Catalyst: Base (e.g., triethylamine)
- Temperature: Room temperature or slightly elevated
- Workup: Filtration, purification, and crystallization
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Precise details may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
Reactivity::
Amide Hydrolysis: Under acidic or basic conditions, N,N’-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide) can undergo hydrolysis to yield the corresponding carboxylic acids.
Oxidation/Reduction: The compound may participate in redox reactions, although specific examples are scarce.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
- Acidic or basic hydrolysis: HCl, NaOH
- Oxidizing agents: KMnO₄, H₂O₂
- Nucleophilic substitution: Alkyl halides, amines
Major Products:: The primary products depend on the specific reaction conditions and functional groups involved. Hydrolysis yields carboxylic acids, while substitution reactions lead to modified derivatives.
Scientific Research Applications
N,N’-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide) finds applications in various fields:
Medicine: Potential drug candidates due to their amide linkages and structural diversity.
Polymer Chemistry: Building blocks for designing novel polymers.
Materials Science: Incorporation into materials with tailored properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H38N2O2 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)-4-methylphenyl]propanamide |
InChI |
InChI=1S/C25H38N2O2/c1-19-12-15-22(26-24(28)16-13-20-8-4-2-5-9-20)23(18-19)27-25(29)17-14-21-10-6-3-7-11-21/h12,15,18,20-21H,2-11,13-14,16-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
HJCHLUYMUIPWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)


methanone](/img/structure/B10975085.png)
![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)

![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975093.png)
![N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10975100.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10975108.png)


![N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975124.png)

